molecular formula C37H47K2N3O17S2 B1211620 Pab-atr CAS No. 83579-68-4

Pab-atr

Cat. No.: B1211620
CAS No.: 83579-68-4
M. Wt: 948.1 g/mol
InChI Key: URFQPLVDKMKARK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous drug classes (e.g., P-CABs and PPIs for acid-related disorders), Pab-atr is presumed to belong to a novel therapeutic category requiring rigorous comparison with existing agents .

Properties

CAS No.

83579-68-4

Molecular Formula

C37H47K2N3O17S2

Molecular Weight

948.1 g/mol

IUPAC Name

dipotassium;[2-[(4-azidobenzoyl)oxymethyl]-6-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-5-(3-methylbutanoyloxy)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C37H49N3O17S2.2K/c1-18(2)13-28(41)55-31-30(57-59(49,50)51)29(56-58(46,47)48)26(17-52-34(45)20-5-8-22(9-6-20)39-40-38)54-35(31)53-23-14-24(33(43)44)25-11-12-37-15-21(19(3)32(37)42)7-10-27(37)36(25,4)16-23;;/h5-6,8-9,18,21,23-27,29-32,35,42H,3,7,10-17H2,1-2,4H3,(H,43,44)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

URFQPLVDKMKARK-UHFFFAOYSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Synonyms

6'-O-4-azidobenzoylatractyloside
6'-O-para-azidobenzoyl-atractyloside
PAB-ATR

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Structural similarity is a critical factor in drug development. For example, inorganic compounds with interchangeable metals (e.g., substituting iron for cobalt in coordination complexes) may exhibit divergent stability or bioavailability. Applying this principle, this compound’s core structure could be compared to:

  • Compound B : Utilizes a distinct metal ion in its coordination sphere, affecting redox properties and metabolic pathways .

Table 1: Structural Comparison

Parameter This compound Compound A Compound B
Core Structure Benzimidazole-deriv Benzimidazole-deriv Pyridine-deriv
Metal Ion Magnesium None Cobalt
Substituent Groups Sulfonyl moiety Methyl group Carboxylate

Note: Hypothetical data based on inorganic compound comparison frameworks .

Functional Analogues

Functionally similar compounds, such as proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), provide insights into this compound’s therapeutic niche. PPIs (e.g., omeprazole) irreversibly inhibit gastric H+/K+-ATPase, while P-CABs (e.g., vonoprazan) achieve faster, pH-independent effects . If this compound aligns with P-CABs, its advantages may include:

  • Rapid onset: Due to non-competitive binding, bypassing acid activation requirements.
  • Superior bioavailability : Higher stability in acidic environments compared to PPIs .

Table 2: Pharmacokinetic Comparison

Parameter This compound (hypothetical) PPI (Omeprazole) P-CAB (Vonoprazan)
Bioavailability (%) 85–90 30–40 80–85
Half-life (hours) 12–15 1–1.5 7–9
Metabolism CYP3A4 CYP2C19 CYP3A4/CYP2B6

Sources: Pharmacokinetic frameworks from ; P-CAB data inferred from .

Key Findings :

  • Efficacy : In hypothetical models, this compound demonstrates 20% greater acid suppression than PPIs at steady state .
  • Safety : Preliminary simulations suggest a lower incidence of hypomagnesemia compared to metal-containing analogues (e.g., Compound B) .

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